molecular formula C18H16F3N5O B2833597 2-methyl-N-(2-(trifluoromethyl)phenyl)-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-7(6H)-carboxamide CAS No. 1798511-54-2

2-methyl-N-(2-(trifluoromethyl)phenyl)-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-7(6H)-carboxamide

Cat. No.: B2833597
CAS No.: 1798511-54-2
M. Wt: 375.355
InChI Key: PBCPSAHSIONSRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-N-(2-(trifluoromethyl)phenyl)-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-7(6H)-carboxamide is a complex organic compound with a unique structure that combines several heterocyclic rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(2-(trifluoromethyl)phenyl)-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-7(6H)-carboxamide typically involves multi-step organic synthesis. One common approach starts with the preparation of the pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine core, followed by functionalization to introduce the 2-methyl and 2-(trifluoromethyl)phenyl groups.

    Formation of the Core Structure: The core structure can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and hydrazine derivatives under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the pyrazolo ring, potentially converting it to a dihydropyrazolo derivative.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are typically used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Dihydropyrazolo derivatives.

    Substitution: Various substituted phenyl derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

Biologically, this compound has potential applications as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

In medicine, derivatives of this compound are being investigated for their potential as anti-inflammatory, anti-cancer, and anti-viral agents. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 2-methyl-N-(2-(trifluoromethyl)phenyl)-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-7(6H)-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity through hydrophobic interactions, while the pyrazolo and pyrimidine rings can participate in hydrogen bonding and π-π stacking interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-N-(2-(trifluoromethyl)phenyl)-pyrazolo[1,5-a]pyrimidine-7-carboxamide
  • 2-methyl-N-(2-(trifluoromethyl)phenyl)-pyrido[3,4-e]pyrimidine-7-carboxamide

Uniqueness

The unique combination of the pyrazolo and pyrido rings in 2-methyl-N-(2-(trifluoromethyl)phenyl)-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-7(6H)-carboxamide provides distinct electronic and steric properties that can enhance its biological activity and specificity compared to similar compounds.

Properties

IUPAC Name

4-methyl-N-[2-(trifluoromethyl)phenyl]-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraene-11-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N5O/c1-11-8-16-22-9-12-10-25(7-6-15(12)26(16)24-11)17(27)23-14-5-3-2-4-13(14)18(19,20)21/h2-5,8-9H,6-7,10H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBCPSAHSIONSRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(CN(CC3)C(=O)NC4=CC=CC=C4C(F)(F)F)C=NC2=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.